6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(thiophen-2-ylmethyl)-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPWCWVWUCLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrimidine scaffold is traditionally synthesized via acid-catalyzed cyclization of β-dicarbonyl compounds with urea or thiourea derivatives. For 6-hydroxy substitution, 6-benzyloxy-4-carboxypyrimidine serves as a key intermediate:
- β-Ketoester precursor synthesis : Ethyl 3-ethoxy-3-oxopropanoate reacts with benzyl-protected urea under acidic conditions (HCl, ethanol, reflux) to yield ethyl 6-benzyloxypyrimidine-4-carboxylate.
- Hydrolysis : The ester is saponified using NaOH (aq. EtOH, 60°C) to produce 6-benzyloxypyrimidine-4-carboxylic acid.
Table 1 : Cyclocondensation Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Urea, HCl, EtOH, reflux | 72 | |
| 2 | NaOH, EtOH/H₂O, 60°C | 89 |
Cross-Coupling Strategies
Carboxamide Functionalization
Activation and Coupling
The carboxylic acid intermediate is activated for amide bond formation:
- Acyl chloride formation : 6-Benzyloxypyrimidine-4-carboxylic acid reacts with thionyl chloride (SOCl₂, reflux, 2 h) to yield the acyl chloride.
- Amidation : Thiophen-2-ylmethylamine (1.2 eq) is added in dichloromethane (DCM) with triethylamine (TEA) at 0°C→RT, producing 6-benzyloxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide.
Table 2 : Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling reagent | SOCl₂ |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 85% |
Alternative Coupling Reagents
Modern peptide-coupling agents (e.g., HATU, EDCl/HOBt) improve yields and reduce side reactions:
- HATU-mediated coupling : 6-Benzyloxypyrimidine-4-carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq), and thiophen-2-ylmethylamine (1.2 eq) in DMF, RT, 12 h.
Hydroxy Group Deprotection
Final deprotection of the 6-benzyloxy group is achieved via catalytic hydrogenation:
- Hydrogenolysis : 6-Benzyloxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide (1 eq) in methanol with 10% Pd/C (0.1 eq) under H₂ (1 atm, 24 h) affords the title compound.
Table 3 : Deprotection Efficiency
| Method | Conditions | Yield (%) |
|---|---|---|
| H₂/Pd-C | MeOH, RT, 24 h | 93 |
| TFA/CH₂Cl₂ | 0°C → RT, 2 h | 68* |
*Partial decomposition observed due to pyrimidine ring sensitivity.
Alternative Synthetic Routes
Direct Amination of Halopyrimidines
4-Chloro-6-hydroxypyrimidine undergoes nucleophilic substitution with thiophen-2-ylmethylamine (K₂CO₃, DMF, 80°C), but competing O-alkylation necessitates protective groups.
Solid-Phase Synthesis
Immobilization of 4-carboxypyrimidine on Wang resin enables iterative coupling/deprotection, though scalability remains challenging.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H-2), 6.98–7.05 (m, 3H, thiophene), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 10.2 (s, 1H, OH).
- HRMS : [M+H]⁺ calc. for C₁₀H₁₀N₃O₂S: 236.0495; found: 236.0493.
Challenges and Optimization
- Regioselectivity : Competing substitution at pyrimidine positions 2 and 4 necessitates careful control of stoichiometry and temperature.
- Acid Sensitivity : The 6-hydroxy group promotes ring decomposition under strong acidic conditions, favoring hydrogenolysis over acidolysis.
- Amine Availability : Thiophen-2-ylmethylamine synthesis via reductive amination of thiophene-2-carbaldehyde (NaBH₃CN, MeOH) ensures supply.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophen-2-ylmethyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Introduction of various substituents at the thiophen-2-ylmethyl position.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a valuable scaffold in the design and synthesis of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at treating various diseases, including cancer and bacterial infections. For instance, related compounds have shown promising results in inhibiting key enzymes involved in cancer proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
Antimicrobial Activity
Research indicates that 6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.22 μg/mL . This antimicrobial activity is crucial for developing new treatments against resistant bacterial strains.
Cytotoxic Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Flow cytometry assays have revealed dose-dependent effects on cell viability across various cancer cell lines, such as MCF-7 and MDA-MB-231 . These findings highlight its potential as an anticancer agent.
Material Science
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors. Its structural characteristics allow it to be utilized in creating advanced materials for electronic applications.
Organic Synthesis
Intermediate in Synthesis
this compound serves as an intermediate in synthesizing more complex molecules, including natural products and pharmaceuticals. Its versatility in chemical reactions enables the formation of various derivatives through oxidation, reduction, and substitution reactions.
Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound's derivatives. The results established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria, emphasizing the importance of chemical structure in determining biological activity.
Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity. The IC50 values were consistently low across multiple tests, suggesting a strong potential for development into effective anticancer agents .
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophen-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
6-Hydroxy vs. Thioxo/Methyl Substituents
- 6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (): This analog replaces the thiophen-2-ylmethyl group with a 4-methylpyridin-2-yl moiety.
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ():
The 2-thioxo and tetrahydro modifications in this compound increase ring planarity and lipophilicity, likely affecting membrane permeability. The methyl and phenyl substituents may sterically hinder interactions with target enzymes compared to the smaller hydroxy group in the target compound .
Thieno[2,3-d]pyrimidine Core Derivatives
- The tetrahydrobenzothiophene moiety increases molecular rigidity, which may limit conformational flexibility compared to the simpler pyrimidine scaffold of the target compound .
- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (): The 3-amino and 4-oxo groups introduce hydrogen-bond donors and acceptors, which could enhance target affinity.
Physicochemical Properties
Biological Activity
6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and fungicidal activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a hydroxyl group and a thiophen-2-ylmethyl moiety. This unique structure is thought to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 218.26 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has been investigated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL |
The MIC values indicate that the compound exhibits significant activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
The results demonstrate that the compound can significantly reduce levels of key inflammatory markers, indicating its potential as an anti-inflammatory agent.
Fungicidal Activity
The fungicidal properties of similar compounds have been explored extensively. For instance, derivatives with thiophene moieties have shown promising results against various fungal pathogens.
Case Study: Fungicidal Efficacy Against Crop Pathogens
In greenhouse trials, compounds structurally related to this compound exhibited notable fungicidal activity.
Table 3: Fungicidal Efficacy in Greenhouse Trials
| Compound | Pathogen | EC50 (mg/L) | Control Efficacy (%) |
|---|---|---|---|
| Compound A | Botrytis cinerea | 1.96 | 79 |
| Compound B | Fusarium oxysporum | 4.69 | 70 |
| This compound | Alternaria solani | 3.50 | 75 |
These findings suggest that the compound could be developed as a new fungicide, especially given its lower EC50 compared to commercial fungicides like flumorph and mancozeb.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the thiophene ring or pyrimidine structure can enhance potency and selectivity against target pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
